molecular formula C13H12O3 B14517710 3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one CAS No. 62621-89-0

3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one

Cat. No.: B14517710
CAS No.: 62621-89-0
M. Wt: 216.23 g/mol
InChI Key: PVJVSFDUSQSZIQ-UHFFFAOYSA-N
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Description

3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features an ethoxymethylidene group and a phenyl group attached to the furan ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include:

    Reagents: Ethyl acetoacetate, benzaldehyde, base (e.g., sodium ethoxide)

    Solvent: Ethanol or another suitable solvent

    Temperature: Reflux conditions

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethylidene)-5-phenylfuran-2(3H)-one
  • 3-(Ethoxymethylidene)-5-methylfuran-2(3H)-one
  • 3-(Ethoxymethylidene)-5-phenylthiophene-2(3H)-one

Uniqueness

3-(Ethoxymethylidene)-5-phenylfuran-2(3H)-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of an ethoxymethylidene group and a phenyl group attached to the furan ring sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

62621-89-0

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(ethoxymethylidene)-5-phenylfuran-2-one

InChI

InChI=1S/C13H12O3/c1-2-15-9-11-8-12(16-13(11)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

PVJVSFDUSQSZIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C=C(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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